molecular formula C21H15ClN2OS B2626186 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 476284-19-2

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2626186
CAS No.: 476284-19-2
M. Wt: 378.87
InChI Key: PQLLDMOZDXFVRB-UHFFFAOYSA-N
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Description

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide (CAS Number: 476284-19-2) is a small molecule benzothiazole derivative with a molecular formula of C₂₁H₁₅ClN₂OS and a molecular weight of 378.87 g/mol . The compound is supplied for research purposes and is not for human or veterinary diagnostic or therapeutic use. Benzothiazole derivatives are a significant area of investigation in medicinal chemistry due to their distinctive structure and diverse biological activities . Recent scientific literature highlights that novel benzothiazole compounds are being designed and evaluated for their potential anti-tumor and anti-inflammatory properties . Some benzothiazole derivatives have demonstrated promising activity in bioassays, including the inhibition of cancer cell proliferation in lines such as human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . Proposed mechanisms of action for active compounds in this class include the inhibition of key signaling pathways like AKT and ERK, as well as the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α, which play a role in the tumor microenvironment . Furthermore, structurally related 1,3-benzothiazol-2-yl benzamides have been reported in pharmacological studies for other activities, such as anticonvulsant effects . Researchers can utilize this compound as a standard or as a building block in organic synthesis to explore structure-activity relationships and develop new biologically active molecules .

Properties

IUPAC Name

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-17-10-11-18-19(13-17)26-21(23-18)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLDMOZDXFVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-2-aminobenzothiazole with benzyl chloride in the presence of a base such as potassium carbonate to form the intermediate 6-chloro-2-benzylaminobenzothiazole. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Benzyl vs. Smaller Substituents : The benzyl group in the target compound likely reduces solubility but improves lipid membrane penetration compared to smaller groups like methyl or nitro .

Physicochemical and Crystallographic Properties

  • Crystal Packing :
    • N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) has lattice parameters a = 5.9479 Å, b = 16.8568 Å ().
    • Fluorinated analogue 2-BTFBA shows larger b-axis (20.2593 Å) due to fluorine’s van der Waals radius, suggesting the target compound’s benzyl group may further increase unit cell volume .
  • Thermal Stability: Benzothiazole derivatives with nitro groups () exhibit lower melting points (~200–250°C) compared to non-nitro analogues, implying the target compound’s benzyl group may enhance thermal stability via π-π stacking .

Biological Activity

4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The information is compiled from various scientific sources and includes data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

C16H14ClN2S\text{C}_{16}\text{H}_{14}\text{ClN}_2\text{S}

This compound features a benzothiazole moiety, which contributes to its biological activity by interacting with various molecular targets.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus7.8 µg/mL
Escherichia coli15.6 µg/mL
Candida albicans12 µg/mL
Pseudomonas aeruginosa11.8 µg/mL

These results indicate that the compound is effective against a range of pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 2: Anti-inflammatory Activity

EnzymeInhibition Percentage (%)Reference
COX85%
LOX78%

These findings suggest that 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide may be useful in treating inflammatory conditions.

Anticancer Activity

Recent studies have shown that benzothiazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Effects

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-710 µM
A54912 µM

This data indicates a promising potential for further development in cancer therapeutics.

The biological activities of 4-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide are attributed to its ability to interact with specific enzymes and proteins. For instance:

  • Antimicrobial Action : Inhibition of bacterial enzymes such as dihydrofolate reductase and DNA gyrase disrupts essential cellular processes in bacteria.
  • Anti-inflammatory Action : The compound inhibits COX and LOX pathways, reducing the production of pro-inflammatory mediators.
  • Anticancer Action : Induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation.

Q & A

Basic Research Question

  • TLC/HPLC : Track reaction progress using mobile phases like acetonitrile:methanol (1:1) .
  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity (e.g., absence of undesired substitution at benzothiazole 5-position) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) .

Advanced Quality Control : Use of in-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, enables real-time monitoring of reaction kinetics .

How do solvent and temperature choices during crystallization impact polymorph formation?

Advanced Research Question
Polymorphs arise from solvent polarity and cooling rates:

  • Ethanol/water mixtures : Favor hydrogen-bonded networks, yielding stable monoclinic forms .
  • Acetone : Produces metastable polymorphs with altered dissolution rates.
  • Temperature gradients : Slow cooling (0.5°C/min) promotes larger, defect-free crystals for diffraction studies .

Contradiction Note : reports triclinic crystals (P1 space group) for a chloro-benzothiazole hydrazone, while similar compounds may crystallize in orthorhombic systems, necessitating phase-specific bioactivity assays .

What computational methods are recommended to predict metabolic pathways and toxicity profiles?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions .
  • Metabolite identification : Molecular docking with CYP3A4/2D6 isoforms predicts oxidation sites (e.g., benzyl group hydroxylation) .
  • Toxicity screening : QSAR models flag potential hepatotoxicity based on structural alerts (e.g., nitro groups) .

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